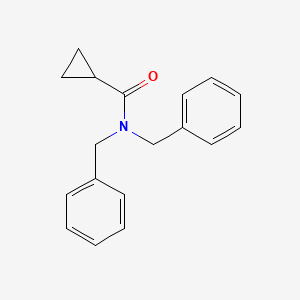

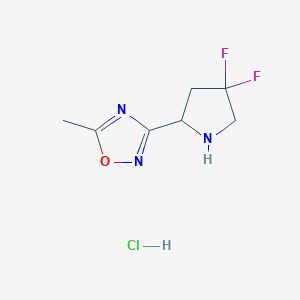

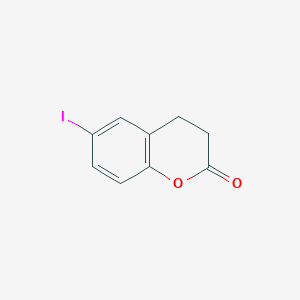

![molecular formula C14H15N3O2S2 B2431000 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2431000.png)

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WAY-334031 is a novel and selective small molecule antagonist of the C-C chemokine receptor type 3 (CCR3). This compound has shown significant potential in inhibiting ligand binding, ligand-induced calcium flux, and the chemotaxis of human CCR3-expressing cells .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazole-based chalcones, have been tested for their anticancer activities . These compounds have shown cytotoxic ability on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .

Mode of Action

It is known that imidazo[2,1-b]thiazole-based compounds can induce apoptosis in cancer cells . This process involves mitochondrial membrane depolarization and multicaspase activation .

Biochemical Pathways

It is known that imidazo[2,1-b]thiazole-based compounds can affect the cell cycle and induce apoptosis in cancer cells .

Chemical Reactions Analysis

WAY-334031 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: As a CCR3 antagonist, it is used in the study of chemokine receptor interactions and signaling pathways.

Biology: It is used to investigate the role of CCR3 in various biological processes, including immune response and inflammation.

Comparison with Similar Compounds

WAY-334031 is unique in its high selectivity and potency as a CCR3 antagonist. Similar compounds include:

YM-344031: Another CCR3 antagonist with similar inhibitory effects on ligand binding and chemotaxis.

Cetirizine: A selective histamine H1 antagonist used in the treatment of allergic reactions.

Aspirin: A non-selective inhibitor of cyclooxygenase enzymes used for its anti-inflammatory and analgesic properties.

WAY-334031 stands out due to its specific targeting of CCR3, making it a valuable tool for studying and potentially treating diseases involving this receptor.

Properties

IUPAC Name |

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S2/c1-10-3-4-13(11(2)7-10)21(18,19)15-8-12-9-17-5-6-20-14(17)16-12/h3-7,9,15H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMNDOQWWAUNHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

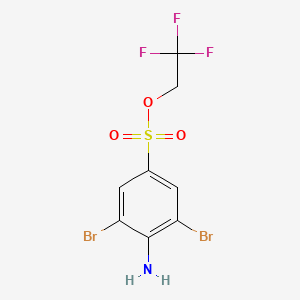

![Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2430918.png)

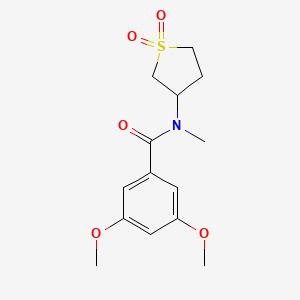

![N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2430922.png)

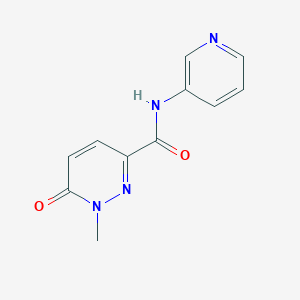

![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)

![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)

![Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2430935.png)